molecular formula C13H13ClN2O2 B1487079 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 1239781-15-7

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1487079
M. Wt: 264.71 g/mol
InChI Key: UXFOFXXEIYPUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, also known as 2-CPM, is a compound of interest in scientific research due to its potential for various applications. It is a heterocyclic aromatic compound, which is a type of organic compound that contains a ring of atoms with at least one atom of a different element from the others. 2-CPM is notable for its biological activity and its ability to act as a substrate for various enzymes. In

Scientific Research Applications

Polyfunctional Derivatives and Tautomerism

A study by Erkin and Krutikov (2005) discusses the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, forming an equilibrium mixture of tautomers, revealing insights into the prototropic tautomerism which could be relevant for derivatives including 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. The equilibrium shifts based on the medium's polarity, highlighting the compound's potential in studies of chemical properties and reactions under various conditions (A. V. Erkin & V. Krutikov, 2005).

Antioxidant and Antitumor Activities

The research by El-Moneim et al. (2011) on the evaluation of antioxidant and antitumor activities of nitrogen heterocycles points to a broad application of pyrimidine derivatives in medicinal chemistry. Although not directly related to 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, the study underscores the relevance of such compounds in developing potential therapeutic agents (M. A. El-Moneim, I. M. El‐Deen, & W. A. El-Fattah, 2011).

Process Chemistry in Pharmaceutical Industries

Patil et al. (2008) explore the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceuticals and explosives, which could share synthetic pathways or applications with 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This study provides valuable insights into economic production processes, quality assurance, and applications of pyrimidine derivatives in various industries (R. Patil, P. Jadhav, S. Radhakrishnan, & T. Soman, 2008).

Synthesis and Inhibition Studies

Al-Masoudi et al. (2014) discuss the synthesis of pyrimidine derivatives via Suzuki cross-coupling reactions, evaluating their potential as HIV and Kinesin Eg5 inhibitors. Such studies highlight the compound's applicability in developing antiviral agents and cancer therapeutics, underlining the significance of pyrimidine derivatives in drug discovery (N. Al-Masoudi, A. G. Kassim, & N. A. Abdul-Reda, 2014).

properties

IUPAC Name

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFOFXXEIYPUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

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